Imazethapyr Impurity 14

Beschreibung

Significance of Impurity Research in Agrochemistry and Environmental Science

From an environmental perspective, impurities may exhibit different mobility, persistence, and degradation pathways in soil and water compared to the parent herbicide. epa.gov This necessitates a thorough understanding of their environmental fate to accurately assess the potential for groundwater contamination and long-term ecological impact. epa.govnature.scot Consequently, regulatory bodies worldwide require detailed information on the impurity profile of any pesticide for registration and risk assessment. researchgate.netpublications.gc.ca The study of these compounds is not merely a quality control measure but a fundamental aspect of environmental stewardship and human health protection. jk-sci.com

Overview of Imazethapyr (B50286): Production, Application, and Environmental Presence in Agricultural Systems

Imazethapyr is a selective, systemic herbicide belonging to the imidazolinone chemical family. publications.gc.capharmaffiliates.com It is widely used for the pre-emergence and post-emergence control of a broad spectrum of grass and broadleaf weeds in various crops, most notably soybeans and other legumes. ontosight.aijst.go.jp Its mode of action involves the inhibition of acetohydroxyacid synthase (AHAS), an enzyme essential for the biosynthesis of branched-chain amino acids in plants. ontosight.aitdl.org

The production of Imazethapyr, like any chemical synthesis, may result in its release into the environment through various waste streams, while its primary route of environmental entry is its direct application to agricultural fields. nih.gov Imazethapyr is characterized by its high solubility in water and moderate persistence in soil, with a reported half-life that can range from weeks to several months, depending on soil type, pH, moisture, and temperature. ontosight.ainih.gov Its persistence can sometimes lead to carryover issues, affecting subsequent sensitive crops in rotation. jst.go.jp Due to its properties, there is a recognized potential for imazethapyr to leach into groundwater and be transported via surface runoff, making the study of its environmental behavior crucial. epa.gov

Table 1: Chemical and Physical Properties of Imazethapyr

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | 5-ethyl-2-[(RS)-4-isopropyl-4-methyl-5-oxo-2-imidazolin-2-yl]nicotinic acid | publications.gc.ca |

| CAS Number | 81335-77-5 | publications.gc.canih.gov |

| Molecular Formula | C15H19N3O3 | publications.gc.canih.gov |

| Molecular Weight | 289.33 g/mol | publications.gc.canih.gov |

Rationale for Dedicated Academic Research on Imazethapyr Impurity 14 within the Herbicide Impurity Landscape

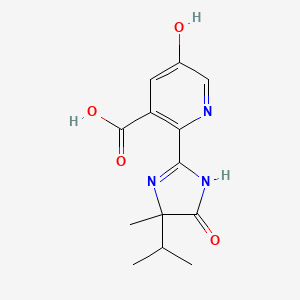

While technical-grade imazethapyr products are typically 90-95% pure, a number of related compounds comprise the remaining fraction. publications.gc.ca this compound, identified as 5-hydroxy-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid, represents one such compound of interest. guidechem.com The rationale for dedicated research into this specific impurity stems from several key scientific considerations.

Firstly, the structural difference from the parent molecule—the substitution of an ethyl group with a hydroxyl group on the pyridine (B92270) ring—could significantly alter its toxicological and environmental properties. This modification can affect its water solubility, sorption to soil particles, and susceptibility to microbial and photodegradation. epa.govnih.gov Secondly, this impurity could be a metabolite of imazethapyr formed in plants or a degradation product in the environment. Understanding its formation pathways is critical for a complete picture of imazethapyr's fate. For instance, studies have shown that other imidazolinones can form complexes with metal ions, a behavior that could be influenced by the presence of a hydroxyl group. tsijournals.com

Given that some pesticide impurities and metabolites have been found to be more toxic or persistent than the parent compound, dedicated research is warranted to ensure that the risk assessments for imazethapyr are comprehensive. nih.gov The presence of this compound as a reference standard from various chemical suppliers indicates a regulatory and analytical need for its characterization. theclinivex.comsriramchem.com Focused academic study would provide invaluable data on its specific biological activity, environmental persistence, and potential for bioaccumulation, thereby refining the ecological risk profile of imazethapyr-based herbicides.

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| Chemical Name | 5-hydroxy-2-(4-isopropyl-4-methyl-5-oxo-4,5-dihydro-1H-imidazol-2-yl)nicotinic acid | guidechem.com |

| Synonyms | 5-Hydroxy Imazapyr, Imazapyr Impurity 4 | sriramchem.com |

| CAS Number | 102771-62-0 | guidechem.comtheclinivex.comsriramchem.com |

| Molecular Formula | C13H15N3O4 | guidechem.comtheclinivex.com |

| Molecular Weight | 277.28 g/mol | theclinivex.comsriramchem.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-hydroxy-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4/c1-6(2)13(3)12(20)15-10(16-13)9-8(11(18)19)4-7(17)5-14-9/h4-6,17H,1-3H3,(H,18,19)(H,15,16,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPZVMJUVFWHFPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(C(=O)NC(=N1)C2=C(C=C(C=N2)O)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Origin and Mechanistic Pathways of Imazethapyr Impurity 14 Formation

Manufacturing Process-Derived Formation of Imazethapyr (B50286) Impurity 14

The synthesis of Imazethapyr, a widely used herbicide, is a complex chemical process that can inadvertently lead to the formation of impurities. While specific details on the formation of Imazethapyr Impurity 14 during manufacturing are not extensively documented in publicly available literature, general principles of organic synthesis suggest potential pathways for its generation.

By-product Generation during Imazethapyr Synthesis

The synthesis of Imazethapyr involves the reaction of key intermediates, such as substituted pyridine (B92270) and imidazole derivatives. Side reactions, which are often inherent to complex organic syntheses, can lead to the formation of various by-products. The introduction of a hydroxyl group onto the pyridine ring of the Imazethapyr molecule, resulting in 5-Hydroxy Imazapyr, could potentially occur under specific reaction conditions, such as the presence of certain catalysts or oxidizing agents.

| Potential By-product | Chemical Name | CAS Number |

| This compound | 5-Hydroxy Imazapyr | 102771-62-0 |

This table outlines the chemical identity of this compound.

Precursor-Related Impurities and Process Contaminants

The purity of the starting materials and the control of the manufacturing process are paramount in minimizing the formation of impurities. If the precursors used in the synthesis of Imazethapyr contain impurities with a hydroxyl group at a position susceptible to reaction, these could be carried through the synthetic steps and incorporated into the final Imazethapyr molecule, leading to the formation of 5-Hydroxy Imazapyr. Similarly, process contaminants, if not adequately controlled, could potentially catalyze or participate in side reactions that result in the hydroxylation of the Imazethapyr structure.

Environmental Transformation and Degradation Pathways Leading to this compound

Once released into the environment, Imazethapyr is subject to various transformation and degradation processes. Photodegradation, in particular, has been identified as a significant pathway for the breakdown of Imazethapyr, and it is plausible that this process contributes to the formation of this compound.

Photolytic Degradation of Imazethapyr and Impurity 14 Generation

The absorption of light energy by Imazethapyr molecules can initiate chemical reactions that lead to their degradation into various photoproducts.

Direct photolysis occurs when a chemical directly absorbs light, leading to its transformation. In aqueous solutions, Imazethapyr has been shown to undergo photodegradation. google.com The energy from sunlight can be sufficient to break chemical bonds within the Imazethapyr molecule or to promote reactions with surrounding molecules, such as water. Hydroxylation of the pyridine ring is a common photolytic reaction for many aromatic compounds in an aqueous environment, suggesting a potential pathway for the formation of 5-Hydroxy Imazapyr. The rate of direct photolysis can be influenced by factors such as the intensity of sunlight and the pH of the water.

Microbial Transformation of Imazethapyr to Impurity 14 in Environmental Matrices

Microbial activity is a primary driver of Imazethapyr degradation in soil. sagit.com.au The structure and activity of soil microbial communities play a crucial role in the rate and pathway of this transformation.

Under aerobic conditions, soil microorganisms degrade Imazethapyr through several oxidative pathways. A principal transformation involves the oxidation of the ethyl side chain on the pyridine ring, forming a metabolite identified as CL 288511 . This compound can be further oxidized to form another product, CL 266858 . Other aerobic degradation pathways include the conversion of the carboxylic acid group to a hydroxyl group (forming CL 354825 ) or the opening of the imidazolinone ring (forming CL 290395 ). fao.org Ultimately, these processes can lead to the complete mineralization of the herbicide into carbon dioxide. fao.org

Specific bacterial strains have been identified for their capacity to degrade Imazethapyr. For example, Bacillus marcorestinctum YN1 has been shown to efficiently degrade the herbicide. nih.gov Similarly, Brevibacterium sp. strain IM9601 can utilize Imazethapyr as its sole carbon source, achieving significant degradation under optimal conditions. nih.govnih.gov

Information regarding the specific anaerobic transformation pathways of Imazethapyr is less detailed compared to aerobic processes. While studies have noted that the application of Imazethapyr can suppress certain nitrogen and carbon cycling pathways, including denitrification under anaerobic conditions, the specific metabolites formed from the herbicide's structure during these processes are not extensively documented in the available research. mdpi.com However, microbial degradation remains the primary mechanism for its breakdown, even in moisture-limited environments where the process is significantly slowed. sagit.com.aucambridge.org

Hydrolytic Stability and Formation of this compound

Hydrolysis is the chemical breakdown of a compound due to reaction with water. Imazethapyr is generally stable to hydrolysis in acidic and neutral conditions (pH 3, 5, and 7). fao.orgnih.govtandfonline.com However, it undergoes slow hydrolysis under alkaline conditions (pH 9). fao.orgnih.govtandfonline.com In a study where Imazethapyr was incubated in a pH 9 buffer for six months, approximately 63% of the parent compound remained. fao.org The primary degradation product formed through this hydrolytic pathway was identified as CL 290395 , which results from the cleavage of the imidazole ring and accounted for 36% of the applied dose. fao.org The calculated half-life for Imazethapyr at pH 9 was 257 days, indicating that while hydrolysis occurs, it is not considered a major degradation route under typical environmental conditions. fao.org

Influence of Environmental Physicochemical Parameters on Impurity 14 Formation

Several environmental factors significantly influence the rate at which Imazethapyr degrades and its impurities are formed. These parameters primarily affect the microbial activity responsible for the herbicide's breakdown.

pH: The dissipation of Imazethapyr is fastest in alkaline soils (pH 8.0–8.8), followed by neutral (pH 7.4) and acidic soils (pH 5.0). researchgate.net This is linked to both microbial activity and the slow chemical hydrolysis that occurs at higher pH levels. fao.orgresearchgate.net

Temperature: Higher temperatures enhance the rate of microbial degradation. researchgate.net Studies have shown that 14CO2 evolution from labeled Imazethapyr more than doubled when the soil temperature was increased from 15°C to 30°C. cambridge.org One study identified an optimal degradation temperature of 27°C for the bacterial strain Brevibacterium sp. IM9601. nih.govnih.gov

Natural Organic Matter (NOM): The presence of organic matter, such as through the amendment of soil with farmyard manure, enhances the dissipation of Imazethapyr. researchgate.net This is likely due to increased microbial biomass and activity. Conversely, dissolved organic matter in aqueous solutions can reduce the rate of photodegradation by acting as a light screen. nih.govresearchgate.net

Soil Moisture: Degradation rates increase as soil moisture levels rise. The breakdown of Imazethapyr was observed to be greater when soil moisture increased from -2.4 MPa (15% of field capacity) to -0.03 MPa (75% of field capacity). cambridge.org

The following table summarizes the effect of various physicochemical parameters on the degradation rate of Imazethapyr.

| Parameter | Condition | Effect on Degradation Rate | Source |

|---|---|---|---|

| pH | Alkaline (8.0-8.8) | Fastest Dissipation | researchgate.net |

| Neutral (7.4) | Moderate Dissipation | researchgate.net | |

| Acidic (5.0) | Slowest Dissipation | researchgate.net | |

| Temperature | Increase from 15°C to 30°C | Increased Degradation | cambridge.org |

| Optimal for Brevibacterium sp. IM9601 | 27°C | nih.govnih.gov | |

| Organic Matter | Soil amendment with manure | Enhanced Dissipation | researchgate.net |

| Soil Moisture | Increase from 15% to 75% of field capacity | Increased Degradation | cambridge.org |

Metabolic Transformation of Imazethapyr into Impurity 14 in Non-Target Organisms and Plants

Non-target plants and organisms can absorb Imazethapyr and transform it into various metabolites as a detoxification mechanism. In tolerant plants, such as cowpea (Vigna sinensis), the basis for this tolerance is the plant's ability to rapidly metabolize the herbicide into non-toxic compounds. cambridge.org The primary metabolic pathway in plants involves hydroxylation. cambridge.org

The parent Imazethapyr is converted into polar metabolites, principally hydroxyimazethapyr and conjugates of hydroxyimazethapyr. cambridge.org This hydroxylated metabolite, also referred to as OH-Imazethapyr, is a common transformation product found across various plant and animal metabolism studies. fao.org In non-target plants like lentil seedlings, exposure to Imazethapyr can trigger an increase in the activity of antioxidant enzymes such as phenylalanine ammonia lyase (PAL) and phenol oxidase (POD), which are involved in the plant's defense and detoxification response. nih.govnih.gov

Enzymatic Pathways in Plant Metabolism

Plants possess a range of enzymatic systems capable of metabolizing xenobiotics like herbicides. The primary mechanism for imazethapyr metabolism in tolerant plant species involves hydroxylation followed by conjugation.

The initial and most critical step in the detoxification of imazethapyr in plants is the hydroxylation of the ethyl side chain on the pyridine ring. This reaction is catalyzed by cytochrome P450 monooxygenases. The primary metabolite formed is α-hydroxyethyl-imazethapyr (OH-Imazethapyr). This metabolite is significantly less phytotoxic than the parent imazethapyr.

Following hydroxylation, the OH-Imazethapyr molecule can undergo further modification through conjugation with glucose. This process, facilitated by glycosyltransferases, results in the formation of a glucose conjugate of OH-Imazethapyr. This conjugation step increases the water solubility of the metabolite, which aids in its sequestration within the plant cell, typically in the vacuole, effectively removing it from active metabolic pathways.

While the major metabolic pathway for imazethapyr in plants is well-established to proceed through hydroxylation and subsequent glucosylation, the formation of other minor metabolites, potentially including "this compound," could occur through alternative or side reactions. However, specific enzymatic pathways leading to this named impurity have not been elucidated in the reviewed scientific literature.

Table 1: Key Enzymes in Plant Metabolism of Imazethapyr

| Enzyme Family | Role in Imazethapyr Metabolism |

| Cytochrome P450 Monooxygenases | Catalyze the initial hydroxylation of the ethyl side chain of imazethapyr. |

| Glycosyltransferases | Mediate the conjugation of the hydroxylated metabolite with glucose. |

Microbial Co-metabolism and Biotransformation Routes

Soil microorganisms play a significant role in the degradation of imazethapyr in the environment. Microbial degradation is a key factor influencing the persistence and potential carryover of this herbicide in agricultural soils. Several bacterial strains have been identified that can utilize imazethapyr as a source of carbon and nitrogen, leading to its breakdown.

The microbial degradation of imazethapyr can proceed through various pathways, often leading to the complete mineralization of the herbicide to carbon dioxide, water, and other inorganic compounds. Studies have shown that the imidazolinone ring and the pyridine ring of the imazethapyr molecule can be cleaved by microbial enzymes.

While complete degradation is the ultimate fate in many cases, partial degradation can lead to the formation of various intermediate metabolites. It is plausible that "this compound" could be one such transient metabolite formed during the microbial biotransformation of the parent compound. The specific enzymes and microbial species involved in the formation of this particular impurity are not specified in the available literature. However, the diverse metabolic capabilities of soil microorganisms suggest that a wide array of transformation products can be generated.

Table 2: Microbial Genera Involved in Imazethapyr Degradation

| Microbial Genus | Degradation Capability |

| Pseudomonas | Capable of utilizing imazethapyr as a sole carbon source. |

| Bacillus | Implicated in the biodegradation of imidazolinone herbicides. |

| Arthrobacter | Known for their ability to degrade a wide range of herbicides. |

It is important to note that without specific studies identifying and characterizing "this compound," its precise origin and the mechanisms of its formation remain speculative. Further research is required to isolate and identify this impurity and to elucidate the specific enzymatic and microbial pathways responsible for its generation from the parent imazethapyr molecule.

Advanced Analytical Methodologies for Imazethapyr Impurity 14 Research

Chromatographic Techniques for Separation and Detection of Imazethapyr (B50286) Impurity 14

Chromatography is the cornerstone of impurity analysis, providing the necessary separation of the target impurity from the active ingredient and other components in the sample.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of non-volatile or thermally labile compounds like imazethapyr and its impurities. ijrti.orgresearchgate.net The separation is based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. ctlatesting.com

UV Detection: A common and robust detection method for HPLC is the Ultraviolet (UV) detector. ppqs.gov.in It measures the absorbance of UV light by the analyte at a specific wavelength. tsijournals.com For imazethapyr and its impurities, a detection wavelength of around 254 nm is often utilized. tsijournals.com

Diode Array Detection (DAD): DAD, also known as photodiode array (PDA) detection, enhances the capabilities of UV detection by simultaneously measuring absorbance across a range of wavelengths. ctlatesting.commeasurlabs.com This provides a UV spectrum for each peak, which aids in peak identification and purity assessment. chromatographyonline.com The ability to screen at multiple wavelengths is particularly useful for complex samples containing multiple impurities. ctlatesting.com

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides the highest level of selectivity and sensitivity. ekb.eg It allows for the determination of the molecular weight of the eluted compounds, providing definitive identification. ekb.eg For mass spectrometry compatible applications, mobile phase modifiers like phosphoric acid are often replaced with formic acid. sielc.com

A typical HPLC method for imazethapyr analysis involves a reverse-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and an aqueous solution of phosphoric acid or formic acid. tsijournals.comsielc.com

Interactive Table: HPLC Methods for Imazethapyr Analysis

| Parameter | Method 1 | Method 2 | Method 3 |

| Column | Newcrom R1 sielc.com | Zorbax stable bond C18 researchgate.net | Atlantis dC18 nih.gov |

| Mobile Phase | Acetonitrile, water, phosphoric acid sielc.com | Acetonitrile/NH4Ac-HAc researchgate.net | Acetonitrile/formic acid researchgate.net |

| Detector | UV ppqs.gov.in | UV researchgate.net | MS/MS nih.gov |

| Flow Rate | 1.0 mL/min tsijournals.com | 0.9 mL/min researchgate.net | Not Specified |

| Detection Wavelength | 254 nm tsijournals.com | 247 nm researchgate.net | N/A |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. pharmatutor.org While imazethapyr and its impurities are generally not volatile enough for direct GC analysis, they can be analyzed after a derivatization step to increase their volatility. hpst.cz Methylation is a common derivatization technique used for imidazolinone herbicides. fao.org

GC analysis of imazethapyr has been performed using a nitrogen-phosphorus detector (NPD), which is highly sensitive to compounds containing these elements. fao.orgepa.gov A study on the analysis of several imidazolinone herbicides, including imazethapyr, by GC-MS reported a limit of detection of 0.01 µg/L and a limit of quantification of 0.03 µg/L for imazethapyr after derivatization. researchgate.net

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, short analysis times, and low sample and reagent consumption. researchgate.net CE with UV detection has been successfully used for the analysis of imazethapyr and its metabolites in various matrices, including soil and plants. nih.gov The method can be a simple, efficient, and inexpensive alternative for chiral separations as well. researchgate.net

Mass Spectrometry Approaches for Structural Elucidation and Quantification of Imazethapyr Impurity 14

Mass spectrometry is an indispensable tool in modern analytical chemistry, providing detailed information on the molecular weight and structure of compounds. synthinkchemicals.com

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique that combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry. nih.gov This technique is particularly valuable for the analysis of trace-level impurities in complex matrices. synthinkchemicals.comnih.gov

In LC-MS/MS, after the initial separation by HPLC, the analyte is ionized, and a specific precursor ion is selected and fragmented. The resulting product ions are then detected, creating a unique fragmentation pattern that serves as a fingerprint for the compound, allowing for highly confident identification and quantification. synthinkchemicals.com

A study on the simultaneous determination of several herbicides, including imazethapyr, in peanut kernels using a modified QuEChERS extraction method followed by LC-MS/MS analysis reported excellent linearity and recoveries ranging from 69.4% to 94.4%. nih.gov Another method developed for the determination of imazethapyr and imazapic (B1663560) residues in soil using ultrasonic-assisted extraction and LC-MS/MS achieved a quantification limit of 0.2 µg/kg for both pesticides. nih.gov These studies demonstrate the power of LC-MS/MS for the sensitive and reliable analysis of imazethapyr and its impurities.

Interactive Table: LC-MS/MS Method Parameters for Imazethapyr Analysis

| Parameter | Value |

| Instrumentation | Agilent 1200 series HPLC coupled to an API 4000 Qtrap MS nih.gov |

| Column | Atlantis dC18 (100 mm x 2.1 mm, 5 µm) nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) nih.gov |

| Extraction Method | Modified QuEChERS nih.gov |

| Linearity (r²) | > 0.99 nih.gov |

| Average Recoveries | 69.4 – 94.4 % nih.gov |

| Limit of Quantification (LOQ) | 0.2 µg/kg (in soil) nih.gov |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Characterization

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone in the analysis of Imazethapyr and its impurities. This technique provides highly accurate mass measurements, which are fundamental in determining the elemental composition of unknown compounds like this compound. The precision of HRMS, often in the sub-parts-per-million (ppm) range, allows for the confident assignment of molecular formulas.

When coupled with fragmentation techniques (MS/MS), HRMS can elucidate the structural characteristics of the impurity. By precisely measuring the masses of fragment ions, analysts can piece together the molecular structure of this compound, differentiating it from other isomers and related compounds. This level of detail is critical for understanding the degradation pathways and manufacturing processes that may lead to the formation of this impurity.

Table 1: Illustrative HRMS Data for an Imazethapyr-Related Impurity

| Parameter | Value | Significance |

| Measured m/z | 290.1234 | The mass-to-charge ratio detected by the instrument. |

| Calculated m/z | 290.1232 | The theoretical mass-to-charge ratio for a proposed elemental composition. |

| Mass Error (ppm) | 0.69 | The difference between the measured and calculated m/z, indicating high accuracy. |

| Proposed Formula | C15H17N3O3 | The likely elemental composition derived from the accurate mass measurement. |

| Key MS/MS Fragments | m/z 244, 216, 188 | Fragments that help in the structural elucidation of the impurity. |

Application of Ion Mobility Spectrometry (IMS) Coupled Techniques

Ion Mobility Spectrometry (IMS) offers an additional dimension of separation based on the size, shape, and charge of an ion. When coupled with mass spectrometry (IM-MS), it provides a powerful tool for the analysis of complex mixtures containing isomers, which are compounds with the same molecular formula but different structures. In the context of this compound, IMS can separate it from the active ingredient and other impurities that might be isobaric (having the same nominal mass).

The technique works by measuring the drift time of an ion through a gas-filled chamber under the influence of an electric field. This drift time is related to the ion's collision cross-section (CCS), a value that is characteristic of its three-dimensional structure. This allows for enhanced selectivity and peak capacity in analytical methods, leading to more reliable identification and quantification of impurities.

Spectroscopic Methods for this compound Identification and Characterization

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides unparalleled insight into the connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR would be the primary experiments. The chemical shifts, coupling constants, and integration of signals in a ¹H NMR spectrum reveal the number and environment of hydrogen atoms. ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the complete bonding framework and stereochemistry of the impurity.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of chemical bonds. For this compound, an IR spectrum would be expected to show characteristic peaks for functional groups such as carboxylic acids (C=O and O-H stretching), aromatic rings (C=C stretching), and amine groups (N-H stretching), aiding in its structural confirmation.

Advanced Sample Preparation Strategies for this compound Isolation and Enrichment from Complex Matrices

Effective sample preparation is a critical prerequisite for the successful analysis of trace-level impurities like this compound, especially from complex matrices such as soil, water, or agricultural products.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the selective isolation and concentration of analytes from a liquid sample. The choice of the solid sorbent is crucial and depends on the physicochemical properties of this compound. For instance, a reversed-phase sorbent (e.g., C18) could be used for the extraction of moderately polar impurities from aqueous samples. The process involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the impurity of interest with a small volume of a strong organic solvent. This not only cleans up the sample but also enriches the analyte, improving detection limits.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. The pH of the aqueous phase can be adjusted to optimize the extraction efficiency of ionizable compounds like Imazethapyr and its impurities. For example, by acidifying the sample, the carboxylic acid group of Imazethapyr-related compounds becomes protonated, increasing their solubility in an organic solvent.

Microextraction Techniques

To address the need for miniaturized, faster, and more environmentally friendly sample preparation methods, several microextraction techniques have been developed.

Solid-Phase Microextraction (SPME): In SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. The analytes partition into the coating, and the fiber is then transferred directly to the injection port of a chromatograph for desorption and analysis.

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. By tuning the temperature and pressure, the solvating power of the supercritical fluid can be precisely controlled to selectively extract target compounds like this compound. SFE is known for its efficiency and the use of non-toxic, readily available solvents.

Table 2: Comparison of Sample Preparation Techniques for this compound

| Technique | Principle | Advantages | Disadvantages |

| Solid-Phase Extraction (SPE) | Partitioning between a solid sorbent and a liquid sample. | High recovery, good selectivity, ease of automation. | Can be costly, may require method development. |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquid phases. | Simple, inexpensive. | Requires large volumes of organic solvents, can be labor-intensive. |

| Solid-Phase Microextraction (SPME) | Partitioning into a coated fiber. | Solventless, simple, integrates sampling and extraction. | Fiber fragility, limited sample capacity. |

| Supercritical Fluid Extraction (SFE) | Extraction using a supercritical fluid. | Fast, efficient, environmentally friendly. | High initial instrument cost. |

Method Validation Parameters for Robust this compound Analysis

The validation of an analytical method is a process that demonstrates its suitability for the intended use. According to international guidelines, several key parameters must be evaluated to ensure the reliability of results. chromatographyonline.comwjarr.com These parameters are crucial for the accurate quantification of trace-level impurities like this compound.

Sensitivity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Sensitivity in analytical chemistry refers to a method's ability to discriminate between small differences in analyte concentration. It is often discussed in the context of the Limit of Detection (LOD) and the Limit of Quantification (LOQ).

Limit of Detection (LOD): The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with accuracy and precision. chromatographyonline.com It is often determined as the concentration that yields a signal-to-noise ratio of 3:1. chromatographyonline.com

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy. chromatographyonline.com A common approach for establishing the LOQ is to find the concentration that provides a signal-to-noise ratio of 10:1. chromatographyonline.com

For the analysis of imazethapyr residues in various matrices, analytical methods have been developed with low detection and quantification limits, which would be a requirement for any method analyzing its impurities. For instance, a high-performance liquid chromatography (HPLC) method for imazethapyr in soybean oil reported an LOD of 0.003 µg/mL and an LOQ of 0.01 µg/mL. derpharmachemica.com Another study on imidazolinone herbicides in livestock products established the method limit of quantification (MLOQ) at 0.01 mg/kg for imazethapyr. nih.gov

Table 1: Illustrative LOD and LOQ values for Imazethapyr Analysis

| Parameter | Value | Matrix | Reference |

|---|---|---|---|

| Limit of Detection (LOD) | 0.003 µg/mL | Soybean Oil | derpharmachemica.com |

| Limit of Quantification (LOQ) | 0.01 µg/mL | Soybean Oil | derpharmachemica.com |

Linearity

Linearity demonstrates the ability of an analytical method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standard solutions of varying concentrations. The relationship between concentration and the analytical signal is then assessed using a linear regression analysis, with the correlation coefficient (r²) being a key indicator of linearity. A value close to 1.000 indicates a strong linear relationship.

In a study determining imazethapyr residues, linearity was established over a concentration range of 0.01 to 5.0 µg/mL. derpharmachemica.com Similarly, a method for imidazolinone herbicides showed excellent linearity with correlation coefficients (R²) greater than 0.99 over a range of 0.5 to 25 µg/kg. nih.gov

Table 2: Example of Linearity Data for Imazethapyr

| Concentration Range | Correlation Coefficient (r²) | Matrix | Reference |

|---|---|---|---|

| 0.01 - 5.0 µg/mL | Not specified, but implied to be acceptable | Soybean Oil | derpharmachemica.com |

Accuracy

Accuracy refers to the closeness of the measured value to the true or accepted reference value. It is typically assessed through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix. The sample is then analyzed, and the percentage of the analyte recovered is calculated.

For imazethapyr analysis in soybean oil, average recovery rates ranged from 89% to 94% at fortification levels of 0.01 µg/mL and 0.1 µg/mL. derpharmachemica.com In another validated method for imidazolinone herbicides, the recovery for imazethapyr in various livestock products ranged from 76.1% to 110.6% across different spiking levels. nih.gov

Table 3: Illustrative Accuracy (Recovery) Data for Imazethapyr

| Fortification Level | Mean Recovery (%) | Matrix | Reference |

|---|---|---|---|

| 0.01 µg/mL | 89 ± 1.73 | Soybean Oil | derpharmachemica.com |

| 0.1 µg/mL | 94 ± 1.60 | Soybean Oil | derpharmachemica.com |

| 0.01 mg/kg | 76.1 - 110.6 | Livestock Products | nih.gov |

| 0.1 mg/kg | 89.2 - 97.1 | Livestock Products | nih.gov |

Precision

Precision is the measure of the agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD). Precision can be evaluated at different levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or with different equipment.

In the analysis of imazethapyr in soybean oil, the relative standard deviations were less than 3%. derpharmachemica.com For the simultaneous analysis of imidazolinone herbicides, the RSD values for imazethapyr were found to be between 0.7% and 8.4% under laboratory conditions. nih.gov

Table 4: Example of Precision (RSD) Data for Imazethapyr

| Parameter | Relative Standard Deviation (RSD) (%) | Matrix | Reference |

|---|---|---|---|

| Precision | < 3 | Soybean Oil | derpharmachemica.com |

Selectivity

Selectivity (or specificity) is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components that may be expected to be present in the sample matrix. For impurity analysis, it is crucial that the method can separate the target impurity from the active pharmaceutical ingredient (API), other impurities, and matrix components. This is typically demonstrated by showing that there are no interfering peaks at the retention time of the analyte in a blank or placebo sample and by achieving baseline resolution between the analyte and potentially interfering substances. chromatographyonline.com In chromatographic methods like HPLC, this is often visualized in the chromatograms.

Information on Environmental Dynamics of "this compound" is Not Publicly Available

Following a comprehensive review of scientific literature and environmental documentation, it has been determined that there is no publicly available research or data specifically detailing the environmental dynamics and transport of the chemical compound referred to as "this compound."

Extensive information exists for the parent compound, imazethapyr, including its behavior in soil and aquatic systems. Regulatory documents and scientific studies provide data on imazethapyr's persistence, mobility, and degradation pathways, often mentioning major metabolites by specific codes such as CL 288511 and CL 290084 . However, the specific impurity designated as "this compound" is not characterized in these sources.

As a result, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline on the following topics:

Persistence and Dissipation Mechanisms of this compound in Soil Systems , including its adsorption-desorption characteristics, leaching potential, and transport dynamics.

Aquatic Environmental Behavior and Distribution of this compound , including its partitioning in water bodies and interaction with sediments.

Without dedicated studies on this specific impurity, any attempt to describe its environmental characteristics would be speculative and would not meet the required standards of scientific accuracy.

Environmental Dynamics and Transport Research of Imazethapyr Impurity 14

Bioaccumulation and Biotransformation Research of Imazethapyr (B50286) Impurity 14 in Non-Target Environmental Organisms (e.g., aquatic invertebrates, terrestrial flora)

No publicly available data has been found regarding the bioaccumulation and biotransformation of Imazethapyr Impurity 14 in non-target environmental organisms.

Data Table: Bioaccumulation of this compound in Non-Target Organisms

| Organism Type | Species | Exposure Concentration | Bioaccumulation Factor (BCF) | Study Reference |

| Aquatic Invertebrate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Terrestrial Flora | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Data Table: Biotransformation of this compound in Non-Target Organisms

| Organism Type | Species | Transformation Products Identified | Metabolic Pathway | Study Reference |

| Aquatic Invertebrate | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

| Terrestrial Flora | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Research on Control and Management Strategies for Imazethapyr Impurity 14

Process Optimization in Imazethapyr (B50286) Manufacturing to Minimize Impurity 14 Formation

The formation of impurities in the synthesis of Imazethapyr is a critical aspect of quality control in its manufacturing. The primary synthesis of Imazethapyr involves the reaction of 5-ethyl-2,3-pyridinedicarboxylic anhydride (B1165640) with 2-amino-2,3-dimethylbutanamide. patsnap.comgoogle.com Impurities can arise from several sources, including side reactions, unreacted starting materials, or the degradation of the final product under certain process conditions.

Process optimization to minimize impurity formation focuses on several key areas:

Control of Reaction Conditions: Precise control over temperature, pressure, reaction time, and pH is crucial. For instance, patents describing the synthesis highlight specific temperature ranges for cyclization and hydrolysis steps to maximize yield and purity. patsnap.comgoogle.com Deviation from these optimal conditions can lead to the formation of byproducts.

Purity of Starting Materials: The quality of raw materials, such as 5-ethyl-2,3-pyridinedicarboxylic acid and 2-amino-2,3-dimethylbutyronitrile, directly impacts the impurity profile of the final product. Using highly purified starting materials reduces the introduction of potential contaminants that could interfere with the main reaction pathway.

Stoichiometry of Reactants: The molar ratio of reactants must be carefully controlled. An excess of one reactant can lead to the formation of specific impurities and complicate the purification process.

Post-synthesis Purification: After the main reaction, purification steps such as crystallization, filtration, and washing are employed to remove unwanted byproducts. patsnap.com For example, a novel aftertreatment method has been developed to obtain a specific crystal form of Imazethapyr with low turbidity, indicating higher purity. patsnap.comgoogle.com

Process Analytical Technology (PAT): Implementing real-time monitoring techniques, such as High-Performance Liquid Chromatography (HPLC), during production allows for the immediate detection of impurity formation, enabling operators to adjust process parameters to maintain the desired quality. vulcanchem.com

General strategies for minimizing waste and impurity formation in chemical manufacturing, such as recycling solvents and optimizing utility services, are also applicable. environmentclearance.nic.in Regulatory documents for technical grade Imazethapyr indicate a purity of 90-95%, with major impurities identified and characterized as being related to the active ingredient itself. publications.gc.ca

Advanced Oxidation Processes (AOPs) for Degradation of Imazethapyr Impurity 14 in Water Treatment

Advanced Oxidation Processes (AOPs) are highly effective for degrading persistent organic pollutants, including herbicides like Imazethapyr and its related impurities, in water. These processes rely on the generation of highly reactive hydroxyl radicals (•OH) to break down complex organic molecules into simpler, less harmful substances, and ultimately, to achieve complete mineralization to CO2 and water. researchgate.net While specific data on "Impurity 14" is unavailable, research on the degradation of the parent compound, Imazethapyr, provides a strong indication of the efficacy of these methods for structurally similar impurities.

Photocatalysis, particularly using titanium dioxide (TiO2) as a catalyst under UV irradiation, is an effective AOP for Imazethapyr degradation. The process involves the generation of hydroxyl radicals on the surface of the catalyst. Studies have shown that the TiO2/UV process leads to rapid degradation of Imazethapyr. researchgate.net The degradation follows pseudo-first-order kinetics, and this method is effective in breaking down the herbicide into smaller molecules. researchgate.net

Ozonation (O3), both alone and in combination with UV light (O3/UV), is a powerful method for degrading Imazethapyr. Ozone directly attacks the herbicide molecule, while the O3/UV combination also generates hydroxyl radicals, enhancing the degradation rate. The ozonation pathway for Imazethapyr has been shown to produce several intermediate products through the cleavage of the imidazolinone ring. researchgate.net Combining ozonation with TiO2/UV photocatalysis has been found to be one of the most effective methods, leading to faster degradation and complete mineralization, which helps prevent the formation of potentially harmful by-products. researchgate.net

The use of hydrogen peroxide (H2O2) in conjunction with UV light (H2O2/UV) is another common AOP. This system generates hydroxyl radicals and has been successfully applied to the degradation of Imazethapyr. The H2O2/UV process was found to be effective, allowing for the identification of several intermediate degradation products. researchgate.net When combined with photocatalysis (TiO2/UV + H2O2), the degradation and mineralization of Imazethapyr are significantly accelerated, making it one of the most efficient AOPs studied for this compound. researchgate.net

| Advanced Oxidation Process (AOP) | Key Findings for Imazethapyr Degradation | Identified Intermediate Products |

|---|---|---|

| Photocatalytic Degradation (TiO₂/UV) | Fast degradation and rapid formation of smaller molecules. researchgate.net | Compound 2, Compound 6 researchgate.net |

| Ozonation-Based (O₃) | Effective in producing intermediate products through molecular cleavage. researchgate.net | Compound 2, Compound 3, Compound 4, Compound 5 researchgate.net |

| Hydrogen Peroxide-Enhanced (H₂O₂/UV) | Slower degradation than combined methods, allowing for identification of intermediates. researchgate.net | Compound 2, Compound 3, Compound 6, Compound 7 researchgate.net |

| Combined (TiO₂/UV + O₃ or H₂O₂) | Most effective methods for rapid degradation and complete mineralization. researchgate.net | Not specified, as mineralization is the endpoint. |

Bioremediation Approaches for Environmental Matrices Contaminated with this compound

Bioremediation offers an environmentally friendly and sustainable approach to managing contamination from herbicides and their impurities. This strategy utilizes the metabolic capabilities of microorganisms to break down contaminants into non-toxic substances. Research has identified several bacterial strains capable of degrading the parent compound, Imazethapyr, which could foreseeably act on structurally similar impurities.

The primary mechanism for the bioremediation of Imazethapyr is its use by microorganisms as a sole source of carbon and nitrogen for growth. nih.govnih.gov Several studies have isolated and characterized bacteria with significant Imazethapyr-degrading capabilities. A notable example is a strain of Brevibacterium sp., designated IM9601, which was isolated from agricultural soil. nih.govnih.gov Under optimized conditions of temperature (27 °C) and pH (6.0), this strain demonstrated high degradation efficiency. nih.govnih.gov

The effectiveness of bioremediation can be influenced by various environmental factors, including soil type, pH, temperature, and moisture content. nih.gov The adsorption of the herbicide to soil particles can also affect its bioavailability for microbial degradation. cambridge.org Research has shown that microbial degradation is a key factor in the dissipation of Imazethapyr in soil, with the major degradation product being CO2. cambridge.org

| Microorganism | Initial Imazethapyr Concentration (mg L⁻¹) | Degradation Rate | Timeframe | Key Conditions |

|---|---|---|---|---|

| Brevibacterium sp. IM9601 | 50 | 90.08% nih.govnih.gov | 5 days | Temp: 27°C, pH: 6.0 nih.govnih.gov |

| Brevibacterium sp. IM9601 | 100 | 87.05% nih.govnih.gov | 5 days | Temp: 27°C, pH: 6.0 nih.govnih.gov |

Regulatory Science and Methodological Development for Impurity Thresholds in Agro-chemical Products

The establishment of thresholds for impurities in agrochemical products is a fundamental aspect of regulatory science, designed to ensure the safety of consumers and the environment. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and Canada's Pest Management Regulatory Agency (PMRA) conduct comprehensive risk assessments for pesticides, which include consideration of impurities present in the technical grade active ingredient (TGAI). publications.gc.capublications.gc.ca

For Imazethapyr, the technical material has been noted to have a purity of 90-95%, and its major impurities have been identified and are structurally related to the active ingredient. publications.gc.ca The toxicological evaluation is typically performed on the TGAI, thus accounting for the effects of the impurity mixture. publications.gc.ca

The process for setting impurity thresholds involves:

Identification and Characterization: Impurities above a certain level (e.g., 0.1%) must be identified and structurally characterized.

Toxicological Assessment: The toxicity of significant impurities is evaluated. Data on the acute oral toxicity of some Imazethapyr metabolites and synthesis intermediates have been submitted to regulatory bodies. fao.org

Exposure Assessment: Regulators estimate potential human exposure through diet (food and water) and other routes. publications.gc.cafederalregister.gov

Risk Characterization: Based on the toxicity and exposure data, acceptable daily intakes (ADIs) and residue tolerances are established for the parent compound and its metabolites of concern in food commodities. publications.gc.cafederalregister.gov

While a specific threshold for "this compound" is not publicly defined, any impurity present in a commercial Imazethapyr product would be subject to this rigorous regulatory framework. The regulations ensure that the final product, including its impurities, does not pose an unacceptable risk to human health or the environment when used according to label directions. publications.gc.ca

Quality Control Procedures in Herbicide Field Dissipation Studies Relevant to Impurities

Quality control (QC) procedures are fundamental in herbicide field dissipation studies to ensure the reliability, accuracy, and reproducibility of analytical data. These studies track the persistence and movement of a herbicide and its relevant metabolites and impurities in the environment after application. chromatographyonline.comisws.org.in For an active substance like imazethapyr and any associated impurities, such as this compound, stringent QC measures are essential to meet regulatory standards and accurately assess environmental fate. europa.euepa.gov

The objective of these procedures is to validate the entire analytical process, from sample collection and storage to extraction, cleanup, and final analysis. chromatographyonline.comjst.go.jp This ensures that the data generated is a true representation of the analyte's concentration in the sample matrix, be it soil, water, or plant material. acs.org Regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the European Commission have established comprehensive guidelines for the validation of analytical methods used in environmental studies. chromatographyonline.comeuropa.eu

Key components of quality control in this context include:

Method Validation: Before analyzing field samples, the analytical method must be thoroughly validated. This involves demonstrating its performance characteristics, including accuracy, precision, selectivity, linearity, and limits of quantification (LOQ) and detection (LOD). europa.eudoi.org For instance, methods for analyzing imazethapyr residues are often validated by fortifying control samples (e.g., untreated soil) with known concentrations of the analyte and assessing the recovery. jst.go.jpepa.gov Acceptable recovery rates typically range from 70% to 120%. chromatographyonline.com

Control Samples: Untreated control samples are collected from plots where the herbicide has not been applied. These are analyzed alongside treated samples to check for background interference and potential contamination during the analytical process. jst.go.jpfao.org

Fortified Samples (Spiked Samples): Aliquots of control samples are "spiked" with a known amount of the analytical standard for the parent herbicide and its impurities. These are processed and analyzed along with the field samples to determine the method's accuracy and recovery for each batch of samples. jst.go.jpepa.gov For example, control soil samples might be fortified to yield a concentration of 10 ppb to verify method performance. epa.gov

Calibration Standards: A series of standard solutions with known concentrations of the target analytes are used to create a calibration curve. jst.go.jp This curve is then used to quantify the amount of herbicide and impurity in the field samples. The linearity of this curve is a critical performance metric. nih.gov

Independent Laboratory Validation (ILV): Regulatory guidelines often require that the analytical method be successfully validated by a second, independent laboratory to demonstrate its robustness and transferability. europa.eu

Storage Stability: Since collected field samples may be stored frozen for a period before analysis, studies must be conducted to confirm that the residues of the parent compound and its impurities are stable under these storage conditions. doi.orgfao.org

The analytical techniques commonly employed, such as High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), must be capable of separating and quantifying the parent herbicide from its impurities and metabolites. jst.go.jpnih.govwiley.com For example, an HPLC method for imazethapyr might use a C-18 column with a mobile phase of methanol (B129727) and water to achieve separation. jst.go.jp

The following tables provide examples of data generated during the validation of analytical methods for imidazolinone herbicides like imazethapyr, which are representative of the quality control data required for field dissipation studies.

Table 1: Example of Method Validation Parameters for Imazethapyr Analysis in Soil

This table illustrates typical performance characteristics for an analytical method used to quantify imazethapyr residues. Such validation is crucial for ensuring data quality in field dissipation studies.

| Parameter | Value | Reference |

| Analytical Technique | HPLC-DAD | jst.go.jp |

| Limit of Quantification (LOQ) | 0.01 µg/g | jst.go.jp |

| Linearity Range (R²) | >0.99 | nih.gov |

| Recovery at 0.01 µg/g | 88% | jst.go.jp |

| Recovery at 0.5 µg/g | 92% | jst.go.jp |

| Precision (RSD) | < 20% | doi.org |

Table 2: Quality Control Fortification Levels and Recoveries

This table shows example data from fortification experiments, a core QC procedure where known amounts of a substance are added to blank samples to test the accuracy of the analytical method.

| Matrix | Fortification Level (µg/g) | Mean Recovery (%) | Reference |

| Soil | 0.01 | 88 | jst.go.jp |

| Soil | 0.5 | 92 | jst.go.jp |

| Soybean Grain | 0.01 | 85 | jst.go.jp |

| Soybean Grain | 0.5 | 90 | jst.go.jp |

| Soybean Straw | 0.01 | 82 | jst.go.jp |

| Soybean Straw | 0.5 | 89 | jst.go.jp |

These QC procedures are critically important for impurities because impurities may behave differently from the parent active ingredient in the environment and during analytical extraction and cleanup. epa.govwiley.com Without specific validation for each relevant impurity, their concentrations in field dissipation samples cannot be determined with confidence. Therefore, robust quality control is the foundation for accurately assessing the environmental risk of not just the herbicide itself, but also its associated impurities. europa.eu

Future Research Directions and Emerging Paradigms for Imazethapyr Impurity 14 Studies

Development of Novel High-Throughput and Miniaturized Analytical Platforms for Impurity 14 Detection

The accurate detection and quantification of Imazethapyr (B50286) Impurity 14 in various environmental matrices are paramount for risk assessment. Current analytical methods for pesticide residues, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), provide a solid foundation. nih.gov However, these methods can be time-consuming and require extensive sample preparation. nih.gov The future of analytical chemistry lies in the development of high-throughput and miniaturized platforms that offer rapid, sensitive, and on-site detection capabilities.

Future research should focus on adapting and validating techniques like ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) for the specific detection of Imazethapyr Impurity 14. vulcanchem.com Additionally, the exploration of miniaturized solid-phase extraction (mini-SPE) techniques could significantly reduce sample and solvent volumes, making the analytical process more efficient and environmentally friendly. tandfonline.com The development of biosensors and immunosensors specific to this compound could offer real-time monitoring capabilities, which are crucial for tracking its presence in soil and water systems.

Table 1: Comparison of Conventional and Emerging Analytical Techniques for Impurity Detection

| Feature | Conventional Methods (e.g., HPLC, GC-MS) | Emerging Platforms (e.g., UHPLC-MS/MS, Biosensors) |

| Speed | Slower analysis time | Rapid or real-time analysis |

| Sensitivity | Generally high | Potentially higher sensitivity |

| Portability | Lab-based | Field-deployable options |

| Sample Volume | Larger volumes required | Minimal sample required |

| Cost | Higher operational costs | Potentially lower cost per sample |

Comprehensive Mechanistic Studies of Impurity 14 Formation and Degradation Pathways

Understanding how this compound is formed and how it degrades in the environment is crucial for predicting its persistence and potential impact. The formation of impurities can occur during the manufacturing process of the parent herbicide or as a result of environmental degradation of Imazethapyr. cambridge.org For instance, photodegradation is a known pathway for the breakdown of Imazethapyr in aqueous solutions, leading to various metabolites. nih.gov

Detailed mechanistic studies are needed to elucidate the specific chemical reactions and environmental conditions that lead to the formation of this compound from Imazethapyr. This includes investigating the role of factors such as pH, temperature, microbial activity, and the presence of other chemicals. unito.itnsf.gov Similarly, the degradation pathways of Impurity 14 itself need to be characterized, whether through microbial action, photolysis, or other abiotic processes. unito.it Laboratory studies using radiolabeled compounds could trace the transformation of Imazethapyr into Impurity 14 and its subsequent breakdown products.

Table 2: Potential Factors Influencing Formation and Degradation of this compound

| Factor | Potential Influence on Formation | Potential Influence on Degradation |

| Sunlight (UV Radiation) | May induce transformation of Imazethapyr to Impurity 14. | Can lead to the breakdown of Impurity 14. nih.gov |

| Soil Microbes | Microbial metabolism of Imazethapyr could be a formation pathway. | Microorganisms may utilize Impurity 14 as a carbon source, leading to its degradation. nsf.gov |

| pH | Can influence the rate and products of chemical reactions. | Affects the stability and degradation kinetics of the impurity. nsf.gov |

| Temperature | Higher temperatures can accelerate reaction rates. | Can influence the rate of both biotic and abiotic degradation. nsf.gov |

Advanced Computational Modeling and Predictive Tools for Environmental Fate of Impurity 14

In the absence of extensive experimental data, computational modeling provides a powerful tool for predicting the environmental fate and potential toxicity of chemical compounds. Models such as the Aqueous Photochemistry of Environmentally occurring Xenobiotics (APEX) and ECOSAR (Ecological Structure Activity Relationships) are used to estimate the behavior of pesticides and their transformation products in the environment. europa.eu

Future research should focus on developing and validating specific quantitative structure-activity relationship (QSAR) models for this compound. herts.ac.uk These models can predict key environmental parameters such as soil sorption, mobility, and bioaccumulation potential based on the chemical structure of the impurity. Such predictive tools are essential for conducting preliminary risk assessments and prioritizing further experimental studies, especially when data on the impurity is scarce. guidechem.com The integration of these models with geographic information systems (GIS) can also help in mapping areas at higher risk of contamination.

Interdisciplinary Research on the Ecological Implications of this compound in Complex Environmental Systems

This research should involve collaborations between chemists, toxicologists, ecologists, and soil scientists. Studies should move beyond single-species toxicity tests to investigate the effects of Impurity 14 on microbial communities, soil health, and aquatic ecosystems. scielo.brmdpi.com It is also crucial to study the combined effects of Impurity 14 with the parent compound Imazethapyr and other agrochemicals, as these mixtures are what organisms are exposed to in the real world. Such research will provide a more holistic understanding of the environmental risks associated with this impurity and inform the development of more sustainable agricultural practices. scielo.br

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying Imazethapyr Impurity 14 in pharmaceutical intermediates?

- Methodological Answer : The identification and quantification of Impurity 14 require validated chromatographic techniques, such as HPLC or LC-MS, with spiked impurity recovery studies. Per ICH Q2(R2) guidelines, method validation must demonstrate specificity, linearity, accuracy, and precision. For example, spiking samples with synthetic Impurity 14 at known concentrations (e.g., 0.1–1.0% of the analyte) and verifying recovery rates >90% ensures method reliability . Calibration curves using reference standards are critical for accurate quantification.

Q. How is this compound typically synthesized, and what are its structural characteristics?

- Methodological Answer : Impurity 14 is often synthesized via controlled degradation of imazethapyr under acidic or oxidative conditions. Structural elucidation relies on spectral techniques (NMR, FTIR) and mass spectrometry. For instance, oxidative cleavage of the imidazolinone ring in imazethapyr generates Impurity 14, confirmed by characteristic peaks at δ 7.2–8.1 ppm (aromatic protons) in ¹H-NMR .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Due to its acute toxicity (GHS Category 4 for inhalation, Category 2 for skin/eye irritation), handling requires PPE (gloves, goggles, respirators), fume hoods, and proper waste disposal. Safety data sheets (SDS) recommend avoiding dust formation and using closed systems during synthesis .

Advanced Research Questions

Q. How can Response Surface Methodology (RSM) optimize the biodegradation of this compound using microbial strains?

- Methodological Answer : RSM designs (e.g., Central Composite Design) can model interactions between variables like pH, temperature, and inoculum density. For Brevibacterium sp. IM9601, a polynomial equation derived from RSM predicted optimal degradation (90% efficiency) at pH 6, 27°C, and OD₆₀₀ = 0.15. Validation via ANOVA confirmed model significance (p ≤ 0.0001) .

Q. What experimental strategies resolve contradictions in imazethapyr impurity persistence data across different soil types?

- Methodological Answer : Conflicting persistence data (e.g., clay vs. sandy soils) require controlled studies with standardized variables. For example, soil column experiments under fixed humidity/temperature, coupled with LC-MS/MS quantification, can isolate texture-specific degradation rates. Tukey’s post hoc tests (p < 0.05) statistically differentiate residue levels .

Q. How do transcriptomic and metabolomic analyses elucidate this compound toxicity in non-target plants?

- Methodological Answer : RNA-seq and LC-MS-based metabolomics reveal toxicity mechanisms. In Arabidopsis, Impurity 14 exposure downregulates photosynthetic genes (e.g., PsbO, Rubisco) and disrupts carbohydrate/lipid metabolism, evidenced by reduced Calvin cycle intermediates (3-PGA, ribulose-1,5-bisphosphate) . Multi-omics integration via pathway enrichment tools (e.g., KEGG) identifies critical metabolic bottlenecks.

Q. What statistical approaches validate impurity control methods when reference standards for this compound are unavailable?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, oxidation) generate Impurity 14 in situ, followed by comparative LC-UV/LC-MS profiling. Method robustness is assessed via inter-laboratory reproducibility tests and uncertainty calculations (e.g., Horwitz equation) .

Q. How do application timing and rates of imazethapyr formulations influence Impurity 14 accumulation in agricultural systems?

- Methodological Answer : Field trials with randomized block designs (4 replications) show that split applications (e.g., 70 g/ha at emergence + 105 g/ha post-emergence) reduce Impurity 14 residues by 30% compared to single doses. Residue quantification via QuEChERS extraction and GC-ECD validates these trends .

Notes on Experimental Design and Data Interpretation

- Controlled Variables : For biodegradation studies, maintain consistent inoculum preparation (e.g., OD₆₀₀ = 0.15 ± 0.02) to minimize variability .

- Data Contradictions : Use sensitivity analyses to assess outliers. For example, soil pH shifts >1 unit may invalidate residue half-life estimates .

- Ethical Reporting : Adhere to FAIR data principles—ensure raw chromatograms, spectral data, and statistical codes are archived in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.